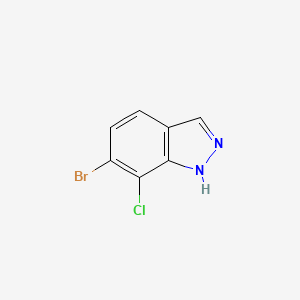

6-溴-7-氯-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-Bromo-7-chloro-1H-indazole” is a chemical compound with the CAS Number: 1427405-47-7 . It has a molecular weight of 231.48 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of “6-Bromo-7-chloro-1H-indazole” and other indazoles has been a subject of research. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Physical and Chemical Properties Analysis

“6-Bromo-7-chloro-1H-indazole” is a solid at room temperature . It has a molecular weight of 231.48 . It should be stored at a temperature of 2-8°C .

科学研究应用

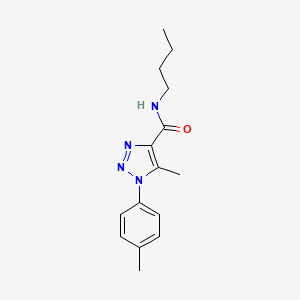

药物发现中的点击化学:

- 点击化学涉及诸如铜(I)催化的叠氮化物和乙炔形成 1,2,3-三唑的反应,在药物发现中发挥着重要作用。这包括在组合化学、蛋白质组学和 DNA 研究中的应用。类似于从 6-溴-7-氯-1H-吲唑衍生的三唑产品展示出强烈的生物靶标关联 (Kolb & Sharpless, 2003)。

有机化学中的吲唑:

- 如 6-溴-7-氯-1H-吲唑之类的吲唑可以经历区域选择性保护和胺偶联反应,从而产生新颖的衍生物。这些反应对于创造具有潜在生物活性的新化合物至关重要 (Slade 等人,2009)。

腐蚀抑制:

- 已研究包括吲唑在内的杂环二唑作为酸性环境中金属的腐蚀抑制剂。这些化合物增强了电荷转移电阻并降低了腐蚀电流,展示了它们在材料科学应用中的潜力 (Babić-Samardžija 等人,2005)。

超分子和配位化学:

- 对 1,2,3-三唑的研究(可以从 6-溴-7-氯-1H-吲唑等化合物合成)突出了它们在超分子和配位化学中的作用。这些三唑用于阴离子识别、催化和光化学等应用中 (Schulze & Schubert, 2014)。

新型化合物的合成:

- 使用铜催化的、一锅三组分反应合成 2H-吲唑(其中可能包括 6-溴-7-氯-1H-吲唑作为起始原料)对于开发新的官能团和分子至关重要 (Kumar 等人,2011)。

分子结构研究:

- 已经分析了与 6-溴-7-氯-1H-吲唑相关的生物活性硝基吲唑的分子结构,提供了对其化学行为和在药物化学中的潜在应用的见解 (Cabildo 等人,2011)。

安全和危害

作用机制

Target of Action

6-Bromo-7-chloro-1H-indazole is a heterocyclic compound that has been synthesized and evaluated for various biological activities Indazole-containing compounds have been known to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Mode of Action

Indazole derivatives have been known to interact with their targets and cause changes that result in their medicinal properties . For instance, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines, causing a block in the G0–G1 phase of the cell cycle .

Biochemical Pathways

Indazole derivatives have been known to affect various biochemical pathways, leading to their wide variety of medicinal properties .

Result of Action

Some indazole derivatives have been found to have significant antiproliferative activity, inhibiting the growth of various cancer cell lines .

Action Environment

The synthesis of indazoles has been known to involve reactions under various conditions, including catalyst- and solvent-free conditions, which could potentially influence the action of the compound .

生化分析

Biochemical Properties

Indazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Indazole derivatives have been found to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Indazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

6-bromo-7-chloro-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVKLYIQWYWMTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427405-47-7 |

Source

|

| Record name | 6-bromo-7-chloro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2694973.png)

![Methyl 3-{[2-(2,6-dichlorophenoxy)acetyl]amino}-4-methyl-2-thiophenecarboxylate](/img/structure/B2694975.png)

![1-Bromo-4-[1-(4-nitrophenyl)ethoxy]benzene](/img/structure/B2694976.png)

![N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]acetamide](/img/structure/B2694981.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2694991.png)

![N-(2-chlorobenzyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2694992.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide](/img/structure/B2694995.png)